N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by three key structural motifs:
A pyrimidin-4-yl core linked via a sulfanyl (-S-) group to the acetamide, a feature associated with hydrogen-bonding interactions in biological targets .
A 4-(4-methoxyphenyl)piperazine moiety at position 6 of the pyrimidine ring, a structural element common in ligands targeting neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous compounds exhibit antimicrobial, anti-inflammatory, and central nervous system (CNS)-related activities . The 4-methoxyphenyl substituent on the piperazine may modulate receptor binding affinity compared to electron-withdrawing groups (e.g., trifluoromethyl or chloro) seen in similar molecules .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-32-21-8-6-20(7-9-21)29-10-12-30(13-11-29)22-14-24(28-17-27-22)33-16-23(31)26-15-18-2-4-19(25)5-3-18/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCLUCHBXOOLLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds have been demonstrated to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1. This suggests that the compound could interact with its targets in a similar manner, leading to changes in the function of these transporters.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance. This suggests that the compound could have favorable ADME properties, impacting its bioavailability.
Result of Action
Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties. This suggests that the compound could potentially have similar effects at the molecular and cellular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (e.g., Cl, CF₃): Correlate with enhanced antimicrobial and anti-inflammatory activities. For example, compounds with 4-chloro-3-trifluoromethylbenzoyl groups showed MIC values of 12.5 µg/mL against S. aureus .
- Electron-Donating Groups (e.g., OCH₃): The 4-methoxyphenyl group in the target compound may reduce antimicrobial potency compared to chloro analogs but improve CNS receptor binding due to piperazine’s affinity for neurotransmitter receptors .
- Sulfanyl Linkage: Critical for hydrogen bonding and thiol-mediated interactions, as seen in pyrimidinyl sulfanyl acetamides with anti-inflammatory activity .
Physicochemical Properties
- Molecular Weight: Estimated ~500 g/mol (based on analogs), within the range for CNS drugs but nearing the upper limit for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
